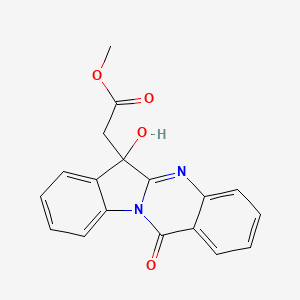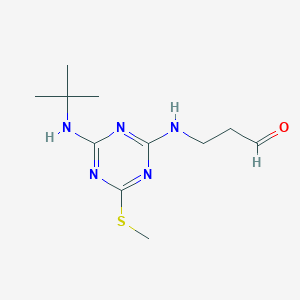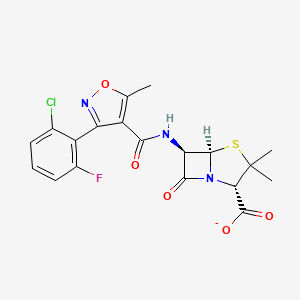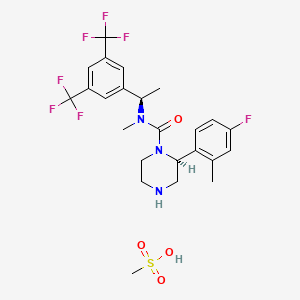
Vestipitant Mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vestipitant mesylate is a small molecule drug developed by GlaxoSmithKline. It acts as a selective antagonist for the neurokinin 1 receptor. This compound has been investigated for its potential use as an antiemetic, anxiolytic, and treatment for conditions such as tinnitus and insomnia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vestipitant mesylate is synthesized through a series of chemical reactions involving piperazine derivatives. The key steps include the formation of the piperazine ring and the introduction of various substituents to achieve the desired chemical structure. The synthetic route typically involves the following steps:
- Formation of the piperazine ring.
- Introduction of the fluoro and methyl groups on the phenyl ring.
- Coupling of the piperazine derivative with the trifluoromethyl-substituted phenyl ethyl group .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Vestipitant mesylate undergoes various chemical reactions, including:
Substitution reactions: Introduction of fluoro and methyl groups on the phenyl ring.
Coupling reactions: Formation of the piperazine ring and coupling with the trifluoromethyl-substituted phenyl ethyl group.
Common Reagents and Conditions
Reagents: Fluoro and methyl-substituted phenyl derivatives, trifluoromethyl-substituted phenyl ethyl group, piperazine derivatives.
Major Products Formed
The major product formed from these reactions is this compound, which is characterized by its high affinity for the neurokinin 1 receptor and its potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying the synthesis and reactivity of piperazine derivatives.
Biology: Investigated for its role in modulating neurokinin 1 receptor activity and its effects on various biological processes.
Medicine: Explored as a potential treatment for conditions such as postoperative nausea and vomiting, anxiety, depression, tinnitus, and insomnia. .
Mecanismo De Acción
Vestipitant mesylate exerts its effects by selectively antagonizing the neurokinin 1 receptor. This receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and emesis. By blocking the activity of the neurokinin 1 receptor, this compound can alleviate symptoms associated with conditions such as nausea, anxiety, and insomnia .
Comparación Con Compuestos Similares
Similar Compounds
- Aprepitant
- Casopitant
- Fosaprepitant
- L-733,060
- Maropitant
Uniqueness
Vestipitant mesylate is unique in its high selectivity and potency as a neurokinin 1 receptor antagonist. It has shown promising results in clinical trials for various conditions, with a good safety profile and minimal side effects. Its ability to improve sleep maintenance and reduce anxiety without causing next-day cognitive impairment sets it apart from other similar compounds .
Propiedades
Número CAS |
334476-64-1 |
|---|---|
Fórmula molecular |
C24H28F7N3O4S |
Peso molecular |
587.6 g/mol |
Nombre IUPAC |
(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C23H24F7N3O.CH4O3S/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30;1-5(2,3)4/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3;1H3,(H,2,3,4)/t14-,20-;/m1./s1 |
Clave InChI |
BHECXGHXWKHZOY-DXPOFMJKSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |
SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |
Otros números CAS |
334476-64-1 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1261617.png)
![(15R)-13-(2,4-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261618.png)
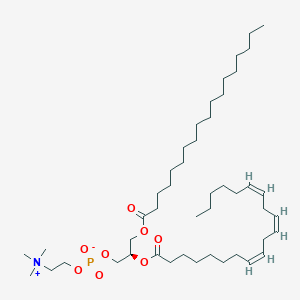
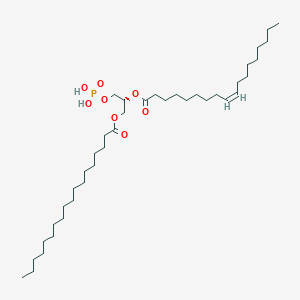
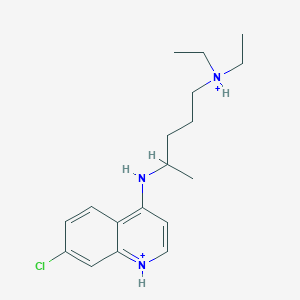
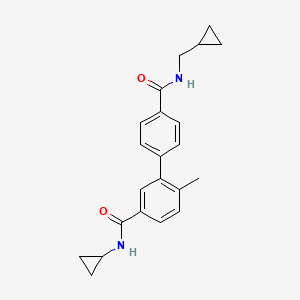
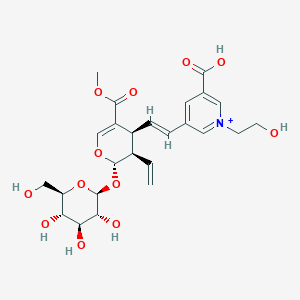
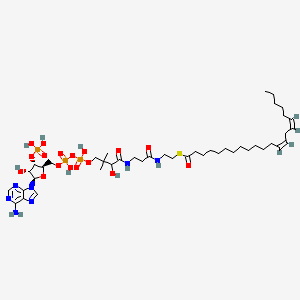
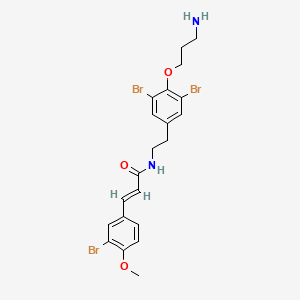
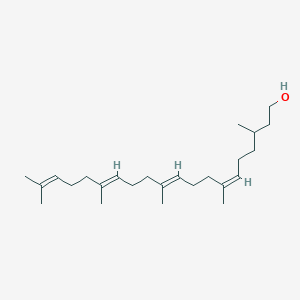
![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)
